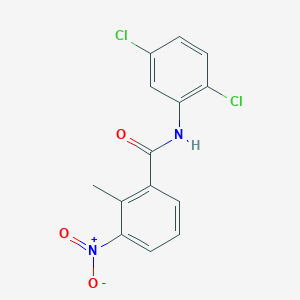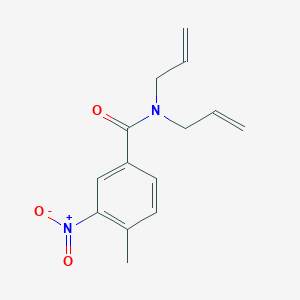
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as CDB-4022, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to reduce inflammation in various animal models, leading to potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, it has been extensively studied and has shown promising results in various scientific research studies. However, one limitation of using N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is that its mechanism of action is not yet fully understood, and further research is needed to elucidate its exact mode of action.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. One potential direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, further research is needed to elucidate its exact mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods for N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea may lead to its increased availability and potential use in future scientific research studies.
Synthesemethoden
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can be synthesized using various methods, including the reaction of 2-chloroaniline and 1,2-dimethyl-1H-benzimidazole-5-carbonyl chloride in the presence of a base. The compound can also be synthesized using other methods such as the reaction of 2-chloroaniline and 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid followed by the conversion of the resulting acid to the corresponding acid chloride.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been shown to have anti-inflammatory effects, reducing inflammation in various animal models.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-10-18-14-9-11(7-8-15(14)21(10)2)19-16(22)20-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRPAXHFBBVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)

![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)